2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-21-14-3-2-11(15-17-13(10-23-15)16(19)20)8-12(14)9-18-4-6-22-7-5-18/h2-3,8,13,15,17H,4-7,9-10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLGKFYBOEPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
L-Cysteine reacts with aldehydes in aqueous or alcoholic media to form 2-substituted thiazolidine-4-carboxylic acids via nucleophilic attack of the cysteine amine on the aldehyde carbonyl, followed by cyclization (Fig. 1). The reaction is pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–6).
Synthesis of the Aldehyde Precursor
The aldehyde intermediate, 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, can be synthesized through:
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Morpholine Alkylation : Reaction of 4-methoxy-3-(bromomethyl)benzaldehyde with morpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 h.
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Oxidation of Alcohols : Oxidation of 4-methoxy-3-(morpholin-4-ylmethyl)benzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.
Key Data :
Thiazolidine Formation
Combining the aldehyde with L-cysteine in ethanol at 50°C for 6 h yields the thiazolidine-4-carboxylic acid derivative. The product is purified via recrystallization from ethanol/water.
Optimization Note : Excess aldehyde (1.2 equiv) improves yields to 78–82% by driving the equilibrium toward product formation.
Acylation of Pre-Formed Thiazolidine Intermediates
Patent WO2009065797A1 describes a scalable method for functionalizing thiazolidine-4-carboxylic acids using acylating agents. This approach avoids harsh conditions required for direct aldehyde synthesis.
Reaction Protocol
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Base Compound : 1,3-Thiazolidin-4-carboxylic acid (synthesized via cysteine-formaldehyde condensation).
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Acylation : React with acetic anhydride in ethanol at reflux (78°C) for 16 h.
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Workup : Vacuum filtration and washing with cold ethanol yield a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.
Scalability Data :
| Scale (g) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 10.3 | 59.2 | 95.4 |
| 110.3 | 53.3 | 94.1 |
Critical Parameters :
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Solvent Choice : Ethanol minimizes side reactions compared to DMF or THF.
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Temperature Control : Prolonged reflux (>24 h) reduces yields due to decomposition.
Carboxylic Acid Activation and Coupling
The morpholinomethyl and methoxy groups on the phenyl ring necessitate late-stage coupling strategies. Ambeed’s protocol for 4'-methoxy-biphenyl-4-carboxylic acid chloride provides a model for activating carboxylic acids.
Acid Chloride Formation
Amide Coupling
The acid chloride reacts with 2-amino-1,3-thiazolidine-4-carboxylic acid in dichloromethane with triethylamine (TEA) as a base:
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Conditions : 0°C → room temperature, 12 h.
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Yield : 65–70% after silica gel chromatography.
Challenges :
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Steric hindrance from the morpholinomethyl group reduces coupling efficiency.
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Use of HOBt (1-hydroxybenzotriazole) improves yields to 75–80%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to modify the morpholine moiety using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated derivatives, modified morpholine derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Thiazolidine derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies involving thiazolidinones demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus through mechanisms involving the disruption of bacterial cell walls and interference with metabolic pathways .
1.2 Anticancer Properties
The anticancer potential of thiazolidine derivatives has been extensively studied. Compounds similar to 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, certain thiazolidines have been shown to inhibit cell proliferation in prostate and breast cancer models by modulating signaling pathways related to cell survival and apoptosis .
1.3 Anti-inflammatory Effects
Thiazolidines are also recognized for their anti-inflammatory properties. Studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2). This suggests their potential use in treating inflammatory diseases .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:
- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that this compound exhibits a high binding affinity to various targets, including PPARγ receptors, which are implicated in glucose metabolism and fat storage . This suggests potential applications in treating metabolic disorders such as diabetes.
- Cellular Mechanisms : The compound's ability to induce oxidative stress in cancer cells has been linked to its anticancer effects. The generation of reactive oxygen species (ROS) appears to play a role in promoting apoptosis in malignant cells .
Toxicological Considerations
While exploring the therapeutic potential of thiazolidine derivatives, it is essential to consider their safety profiles:
- Histopathological Studies : Investigations into the effects of thiazolidinones on animal models have revealed potential degenerative effects on reproductive tissues at certain concentrations. For example, exposure to specific thiazolidinones resulted in mitochondrial degeneration and altered cellular morphology in zebrafish testicular tissues .
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid depends on its specific application:
Biological Activity: It may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The morpholine moiety can enhance its binding affinity and selectivity.
Chemical Reactivity: The thiazolidine ring can participate in nucleophilic or electrophilic reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidine-4-carboxylic acid derivatives exhibit diverse pharmacological and material science applications, modulated by their substituents. Below is a systematic comparison:
Structural Modifications and Physicochemical Properties
Biological Activity
2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antioxidant, and antidiabetic properties. This article reviews the biological activity of the compound, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of this compound is C16H22N2O4S. Its structure includes a thiazolidine ring, a carboxylic acid group, and a morpholine substituent, which may contribute to its biological properties.
1. Antidiabetic Activity
Thiazolidines are known for their role in glucose metabolism. Research indicates that derivatives of thiazolidine can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in insulin sensitivity and lipid metabolism. A study on similar thiazolidine compounds demonstrated significant hypoglycemic effects when tested in vivo at doses of 35 mg/kg and 70 mg/kg body weight .
2. Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has been assessed through various assays, including the thiobarbituric acid reactive substances (TBARS) assay. Compounds similar to this compound have shown notable inhibition of lipid peroxidation, indicating their capability to scavenge free radicals .
3. Anti-inflammatory Effects
In vitro studies have shown that thiazolidinones exhibit anti-inflammatory properties by stabilizing red blood cell membranes and inhibiting protein denaturation. For instance, certain derivatives have demonstrated significant inhibition of hemolysis at concentrations around 500 μg/mL . This suggests a potential application in treating inflammatory conditions.
Case Study 1: Ultrastructural Effects on Testicular Tissue
A study investigated the effects of a related thiazolidinone on zebrafish testicular tissue. The results indicated degenerative changes in Sertoli cells and spermatogonia after exposure to varying concentrations (0.2 mM to 0.6 mM) over five days. Mitochondrial degeneration was observed, leading to concerns about the compound's safety in pharmaceutical applications .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of thiazolidine derivatives to PPARγ and cyclooxygenase (COX) enzymes. Compounds demonstrated varying degrees of binding affinity, with implications for their anti-inflammatory and antidiabetic effects .
Data Summary
Q & A
Q. What are the established synthetic routes for 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid?
- Methodological Answer: The compound can be synthesized via a multi-step approach involving: (i) Condensation : Reacting 4-methoxy-3-(morpholinomethyl)benzaldehyde with a thiazolidine precursor (e.g., cysteine derivatives) under acidic conditions. (ii) Cyclization : Using acetic acid and sodium acetate as catalysts to facilitate ring closure via reflux (2–3 hours) . (iii) Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product. Key variables include stoichiometry, temperature control, and solvent selection to minimize side reactions .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the morpholine and thiazolidine ring connectivity, with emphasis on methoxy (-OCH₃) and methylene (-CH₂-) protons .
- X-ray Crystallography : Single-crystal analysis using SHELXL software for absolute configuration determination, particularly if stereocenters are present .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Stability should be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer:
- Catalyst Screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) for enhanced cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for reaction kinetics.
- In-line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for higher purity before recrystallization .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Purity Verification : Confirm compound integrity via NMR and elemental analysis to rule out degradation products .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate variables .
- Structural Analog Comparison : Benchmark against morpholine or thiazolidine derivatives (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid analogs) to identify SAR trends .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the morpholine moiety’s hydrogen-bonding potential .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with experimental IC₅₀ values .
Q. What protocols are used for crystallographic data refinement of this compound?
- Methodological Answer:
- Data Collection : Acquire high-resolution (<1.0 Å) data using synchrotron radiation.
- Refinement in SHELXL : Apply restraints for disordered morpholine rings and anisotropic displacement parameters. Validate with R-factor convergence (<0.05) .
- Validation Tools : Use PLATON to check for missed symmetry and CCDC Mercury for visualizing hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
